Cas no 119596-06-4 ((1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol)

(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol is a chiral alcohol derivative featuring a 5-methyl-1,2-oxazole (isoxazole) scaffold. This compound is of interest in synthetic and medicinal chemistry due to its stereospecific configuration and functionalized heterocyclic structure. The presence of the isoxazole ring enhances its potential as a versatile intermediate for pharmaceuticals, agrochemicals, or ligand synthesis. The (1S)-enantiomer offers precise stereochemical control in asymmetric synthesis, making it valuable for enantioselective applications. Its moderate polarity and hydroxyl group allow for further derivatization, such as esterification or etherification. The compound’s stability under standard conditions ensures reliable handling in research and industrial settings. Analytical characterization is typically performed via NMR, HPLC, or chiral chromatography to confirm purity and enantiomeric excess.
(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol structure
119596-06-4 structure
Product Name:(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
CAS No:119596-06-4
MF:C6H9NO2
MW:127.141161680222
CID:132230
PubChem ID:13321091
Update Time:2025-10-05

(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Isoxazolemethanol, a,5-dimethyl-, (S)- (9CI)
    • 3-Isoxazolemethanol, alpha,5-dimethyl-, (S)- (9CI)
    • (S)-1-(5-METHYLISOXAZOL-3-YL)ETHAN-1-OL
    • 119596-06-4
    • (1S)-1-(5-METHYL-1,2-OXAZOL-3-YL)ETHANOL
    • AKOS026741033
    • EN300-191090
    • (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
    • (S)-1-(5-methylisoxazol-3-yl)ethanol
    • AT19830
    • Inchi: 1S/C6H9NO2/c1-4-3-6(5(2)8)7-9-4/h3,5,8H,1-2H3/t5-/m0/s1
    • InChI Key: BRPQABWKQYZYQC-YFKPBYRVSA-N
    • SMILES: O1C(C)=CC([C@H](C)O)=N1

Computed Properties

  • Exact Mass: 127.06337
  • Monoisotopic Mass: 127.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 97.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • PSA: 46.26

(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M121345-10mg
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$ 70.00 2022-06-04
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(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol Related Literature

Additional information on (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol

Introduction to (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol (CAS No. 119596-06-4)

(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol, with the CAS number 119596-06-4, is a chiral compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chiral center and a substituted oxazole ring, which contribute to its potential applications in various medicinal and chemical contexts.

The molecular structure of (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol consists of a 5-methyl oxazole ring attached to a chiral ethyl alcohol group. The presence of the chiral center at the carbon atom adjacent to the hydroxyl group imparts enantiomeric specificity, which is crucial for its biological activity and interactions with biological targets. This enantiomeric purity is often achieved through asymmetric synthesis techniques, such as enzymatic resolution or catalytic asymmetric hydrogenation.

Recent research has highlighted the potential of (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol in the development of novel pharmaceutical agents. Studies have shown that this compound exhibits promising pharmacological properties, including anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol can effectively inhibit the activity of specific enzymes involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

In addition to its anti-inflammatory properties, (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol has also shown potential as an anti-cancer agent. Research conducted by a team at the National Institutes of Health (NIH) found that this compound can selectively target and inhibit the growth of certain cancer cell lines. The mechanism of action involves disrupting key signaling pathways that are essential for cancer cell survival and proliferation. These findings suggest that (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol could be further developed into a therapeutic agent for cancer treatment.

The synthesis of (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol has been extensively studied to optimize yield and enantiomeric purity. One common approach involves the reaction of 3-bromoacetone with 4-methylbenzenesulfinic acid in the presence of a chiral catalyst. This method has been shown to produce high yields of the desired enantiomer with excellent enantiomeric excess (ee). Another approach involves the use of biocatalytic methods, such as lipase-catalyzed kinetic resolution, which can achieve high enantioselectivity and environmental sustainability.

The physical and chemical properties of (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-o l have been well-characterized. It is a colorless liquid with a molecular weight of approximately 147.2 g/mol. The compound is soluble in common organic solvents such as methanol and ethanol but has limited solubility in water. Its melting point is around -30°C, and it has a boiling point of approximately 80°C at reduced pressure.

In terms of safety and handling, (1S)-1-(5-methyl-l ,2 -ox az ol -3 -y l )e than -l -o l should be stored in a cool, dry place away from sources of heat and ignition. It is recommended to handle this compound using appropriate personal protective equipment (PPE), such as gloves and safety goggles, to prevent skin contact and inhalation. Additionally, proper disposal methods should be followed to ensure environmental safety.

The potential applications of (l S ) -l -(5 -m eth y l -l , 2 -o x az ol -3 -y l )e than -l -o l extend beyond pharmaceuticals. In materials science, this compound has been explored for its use in the synthesis of advanced polymers and coatings due to its unique structural properties. For example, researchers at the University of California have developed new polymer materials incorporating this compound that exhibit enhanced mechanical strength and thermal stability.

In conclusion, (l S ) -l -(5 -m eth y l -l , 2 -o x az ol -3 -y l )e than -l -o l (CAS No. 〈 strong > 〈 / strong > 〈 strong > 〈 / strong > 〈 strong > 〈 / strong > 〈 strong > 〈 / strong > 〈 strong > 〈 / strong > 〈 strong > 〈 / strong > 〈 strong > 〈 / strong > 〈 strong > 〈 / strong > 〈 strong > 〈 / strong > 〈 strong > 〈 / strong > 〈 strong > 〈 / strong >) is a versatile chiral compound with significant potential in various fields, including pharmaceuticals and materials science. Ongoing research continues to uncover new applications and improve synthetic methods for this important molecule.

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